molecular formula C12H10N4 B12922057 3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine CAS No. 62052-17-9

3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine

Cat. No.: B12922057
CAS No.: 62052-17-9
M. Wt: 210.23 g/mol
InChI Key: VRSFRMPPXOCSIL-UHFFFAOYSA-N
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Description

3-(p-Tolyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound that features a fused triazole and pyridine ring system This compound is part of the broader class of 1,2,3-triazoles, which are known for their versatile chemical properties and significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(p-Tolyl)-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, where an azide and an alkyne react to form the triazole ring. For this specific compound, the reaction might involve the use of p-tolyl azide and a suitable alkyne under copper-catalyzed conditions to ensure regioselectivity .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as copper(I) bromide (CuBr) and ligands like triphenylphosphine (PPh3) are commonly used to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

3-(p-Tolyl)-3H-[1,2,3]triazolo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products from these reactions include N-oxides, dihydro derivatives, and various substituted triazolo[4,5-b]pyridines, depending on the reagents and conditions used .

Scientific Research Applications

3-(p-Tolyl)-3H-[1,2,3]triazolo[4,5-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(p-Tolyl)-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-Triazolo[4,5-b]pyrazine
  • 1,2,3-Triazolo[4,5-c]pyridazine
  • 1,2,3-Triazolo[1,5-a]pyrazine

Uniqueness

3-(p-Tolyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is unique due to the presence of the p-tolyl group, which enhances its reactivity and potential for functionalization. This makes it a valuable compound for developing new pharmaceuticals and materials .

Properties

IUPAC Name

3-(4-methylphenyl)triazolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c1-9-4-6-10(7-5-9)16-12-11(14-15-16)3-2-8-13-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRSFRMPPXOCSIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=CC=N3)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80498567
Record name 3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80498567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62052-17-9
Record name 3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80498567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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